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Compound of Interest

Ethyl 7-bromo-1H-indole-2-
Compound Name:
carboxylate

Cat. No.: B091832

An In-Depth Technical Guide to Ethyl 7-bromo-1H-indole-2-carboxylate: Properties,
Synthesis, and Applications

Introduction

Ethyl 7-bromo-1H-indole-2-carboxylate is a halogenated derivative of the indole heterocyclic
system, a core structure in a vast number of natural products and pharmaceuticals.[1][2] Its
strategic importance in modern chemical research and development stems from its utility as a
versatile building block. The indole nucleus itself is a privileged scaffold in medicinal chemistry,
forming the basis for drugs targeting a wide array of conditions, including cancer, inflammation,
and neurological disorders.[1][3][4][5][6]

This technical guide provides a comprehensive overview of Ethyl 7-bromo-1H-indole-2-
carboxylate, designed for researchers, scientists, and drug development professionals. We
will delve into its fundamental physicochemical and spectroscopic properties, provide detailed
protocols for its synthesis and purification, and explore its reactivity and strategic applications,
particularly in the realm of palladium-catalyzed cross-coupling reactions which are central to
modern drug discovery.[7] The presence of the bromine atom at the C7-position provides a
crucial reactive handle, enabling chemists to introduce molecular diversity and construct
complex molecular architectures.[4][8]

Part 1: Physicochemical and Spectroscopic Profile
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Precise characterization of a chemical compound is fundamental to its application in research.

The identity, purity, and structural integrity of Ethyl 7-bromo-1H-indole-2-carboxylate are

established through a combination of physical measurements and spectroscopic analysis.

Core Physicochemical Properties

The key physical and chemical identifiers for this compound are summarized in the table below.

These properties are essential for handling, storage, and regulatory compliance.

Property Value Reference(s)
CAS Number 16732-69-7 [4][9][10]
Molecular Formula C11H10BrNO:2 [41[10][11]
Molecular Weight 268.11 g/mol [41[10][12]
Appearance White to off-white powder/solid  [4][10]

Melting Point 85-86 °C [13]

ethyl 7-bromo-1H-indole-2-
IUPAC Name
carboxylate

[5]

Store at 0-8 °C, protected from

Storage Conditions ]
light

[4]

Spectroscopic Analysis

Spectroscopic methods provide an unambiguous fingerprint of the molecule, confirming its

structure and purity. While a complete, published spectrum for this specific compound is not

readily available, its features can be reliably predicted based on well-established principles and

data from analogous structures.[14][15][16]
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Technique Expected Features

The positive-ion electrospray mass spectrum
will show a prominent molecular ion peak cluster
Mass Spec (ESI+) corresponding to [M+H]* at m/z 268 and 270,
reflecting the natural isotopic abundance of
bromine (7°Br and 1Br). The observed value is

m/z = 268 [M+H]*.[9]

0 ~8.5-9.5 ppm (broad singlet, 1H): N-H proton
of the indole ring.6 ~7.5-7.8 ppm (doublet, 1H):
Aromatic proton at C4.5 ~7.1-7.4 ppm (doublet,
1H): Aromatic proton at C6.5 ~7.0-7.2 ppm

1H NMR ) )
(triplet, 1H): Aromatic proton at C5.6 ~7.0 ppm
(singlet, 1H): Proton at C3.0 ~4.4 ppm (quartet,
2H): -OCHz2- protons of the ethyl ester.d ~1.4

ppm (triplet, 3H): -CHs protons of the ethyl ester.

~162 ppm: C=0 of the ester.~135-140 ppm:
Quaternary carbons C7a and C2.~115-130
ppm: Aromatic carbons C4, C5, C6, and
C3a.~105-115 ppm: C7 (attached to Br) and
C3.~61 ppm: -OCHz:- of the ethyl ester.~14 ppm:
-CHs of the ethyl ester.

13C NMR

~3300-3400 cm~1: N-H stretching

vibration.~1680-1710 cm~1: C=0 stretching of
Infrared (IR) the a,B-unsaturated ester.~1500-1600 cm~1:

C=C aromatic stretching.~550-650 cm~1; C-Br

stretching.

Part 2: Synthesis and Purification

The most common and efficient route to synthesize Ethyl 7-bromo-1H-indole-2-carboxylate
is the Fischer indole synthesis. This classic reaction involves the acid-catalyzed cyclization of
an arylhydrazine with an aldehyde or ketone, in this case, 2-bromophenylhydrazine and ethyl
pyruvate, respectively.[9]
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Reaction Mechanism: Fischer Indole Synthesis

The mechanism involves the formation of a phenylhydrazone intermediate, followed by a[4][4]-
sigmatropic rearrangement and subsequent elimination of ammonia to form the aromatic indole

ring.

Step 1: Hydrazone Formation Step 2: Tautomerization Step 3: [3,3]-Sigmatropic Rearrangement Step 4: Rearomatization & Cyclization Step 5: Elimination

Hydrazone Enamine H catalyst Di-imine M indoli Ethyl 7-bromo-1H-indole-2-carboxylate

Click to download full resolution via product page

Caption: Mechanism of the Fischer Indole Synthesis.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established literature procedures.[9] The causality behind using
an acid catalyst like p-toluenesulfonic acid (p-TsOH) is to facilitate both the initial hydrazone
formation and the subsequent cyclization steps. The Dean-Stark apparatus is critical for
removing water, which drives the equilibrium towards product formation.

e Reagent Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a
Dean-Stark apparatus, dissolve 2-bromophenylhydrazine (11.0 g) and p-toluenesulfonic acid
monohydrate (550 mg) in toluene (200 mL).

» Addition of Pyruvate: Add ethyl pyruvate (6.74 mL) to the solution.

e Initial Reflux: Heat the mixture to reflux for 2 hours, collecting the water that forms in the

Dean-Stark trap.

o Catalyst Addition: In a separate flask, prepare a solution of p-toluenesulfonic acid
monohydrate (44.75 g) in toluene (300 mL) and reflux it with a Dean-Stark trap for 2 hours to
ensure it is anhydrous.
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e Main Reaction: Cool the initial reaction mixture to 40°C and combine it with the anhydrous p-
TsOH/toluene solution.

e Final Reflux: Heat the combined mixture to reflux and continue the reaction until starting
material is consumed (monitor by TLC).

e Cooling: Once the reaction is complete, cool the flask to room temperature.

Detailed Protocol: Work-up and Purification

A meticulous work-up and purification sequence is essential to isolate the product in high purity,
removing the acid catalyst and unreacted starting materials.

» Solvent Removal: Remove the toluene solvent under reduced pressure using a rotary
evaporator.

o Extraction: Dissolve the resulting residue in ethyl acetate (200 mL). Transfer the solution to a
separatory funnel.

e Aqueous Wash: Wash the organic layer sequentially with water (2 x 100 mL) and a saturated
agueous sodium bicarbonate solution (2 x 100 mL). The bicarbonate wash is crucial for
neutralizing and removing the p-TsOH catalyst.

e Drying: Dry the organic phase over anhydrous magnesium sulfate.

o Decolorization: Add activated carbon to the solution, stir for 15 minutes, and then filter
through a pad of diatomaceous earth. This step removes colored impurities. Repeat if
necessary.[9]

o Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.

o Chromatography: Purify the crude residue by silica gel column chromatography using a
solvent mixture such as petroleum ether/dichloromethane (7:3) as the eluent.[9]

e Final Isolation: Combine the product-containing fractions (identified by TLC) and remove the
solvent under reduced pressure to yield Ethyl 7-bromo-1H-indole-2-carboxylate as a solid
(typical yield: ~47%).[9]
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Overall Synthesis Workflow

Reagents:
2-Bromophenylhydrazine
Ethyl Pyruvate
p-TsOH, Toluene

tep 1: Reaction

Fischer Indole Synthesis
(Reflux with Dean-Stark)

Step 2: Quench & Extract

Aqueous Work-up
(EtOAc, H20, NaHCO3)

Step 3: Isolate Crude

Silica Gel Chromatography

Step 4: Purify

Pure Ethyl 7-bromo-1H-
indole-2-carboxylate

Step 5: Verify

Characterization

(NMR, MS, Purity)

Click to download full resolution via product page

Caption: General workflow for synthesis and purification.
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Part 3: Chemical Reactivity and Strategic
Applications

The synthetic value of Ethyl 7-bromo-1H-indole-2-carboxylate lies in its capacity for further
functionalization. The C7-bromo substituent is a versatile handle for introducing a wide range of
chemical moieties through cross-coupling reactions, a cornerstone of modern synthetic
chemistry.[3][4]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and
carbon-heteroatom bonds with high efficiency and functional group tolerance.[7][17]
Bromoindoles are excellent substrates for these transformations, enabling the rapid
diversification of the indole scaffold for structure-activity relationship (SAR) studies in drug
discovery.[8][18]

Common transformations include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds
(arylation, vinylation).

Heck Coupling: Reaction with alkenes to form C-C bonds.

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Generalized Catalytic Cycle (Suzuki Coupling Example)

The mechanism for these reactions generally follows a catalytic cycle involving oxidative
addition, transmetalation, and reductive elimination steps.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. ["Ethyl 7-bromo-1H-indole-2-carboxylate chemical
properties"]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b091832#ethyl-7-bromo-1h-indole-2-carboxylate-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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